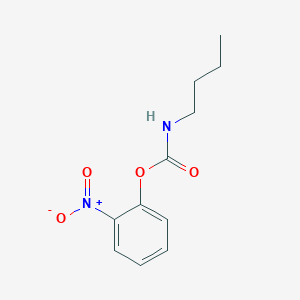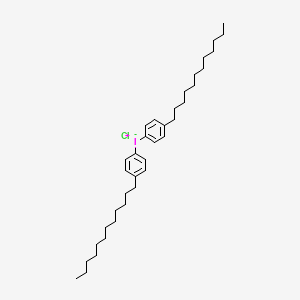![molecular formula C9H15NO B12548162 (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a dimethylamino group and a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone typically involves the reaction of 5-methylcyclopentanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification methods such as chromatography can ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and specificity. The methylene group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(dimethylamino)methylene]-5-methylcyclohexanone
- (2E)-2-[(dimethylamino)methylene]-4-methylcyclopentanone
- (2E)-2-[(dimethylamino)methylene]-5-ethylcyclopentanone
Uniqueness
(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(2E)-2-(dimethylaminomethylidene)-5-methylcyclopentan-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-4-5-8(9(7)11)6-10(2)3/h6-7H,4-5H2,1-3H3/b8-6+ |
Clave InChI |
DEPXPBOHIZMRBA-SOFGYWHQSA-N |
SMILES isomérico |
CC1CC/C(=C\N(C)C)/C1=O |
SMILES canónico |
CC1CCC(=CN(C)C)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(5R)-5-(methoxymethoxy)-7-octenyl]-](/img/structure/B12548084.png)
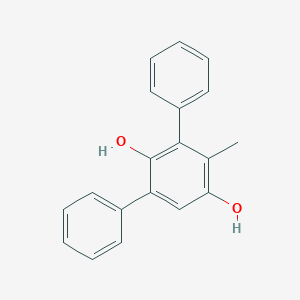
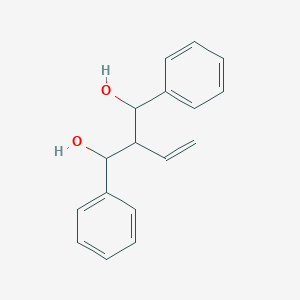
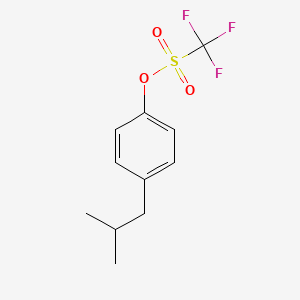
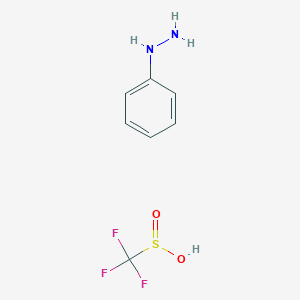
![4-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylidene)amino]-1,2,4-triazolidine-3,5-dione](/img/structure/B12548140.png)
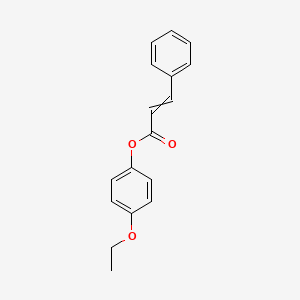
![Pyridine, 4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-](/img/structure/B12548152.png)
![6-(2H-[1,3]Dioxolo[4,5-h]quinolin-8(9H)-ylidene)-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12548153.png)
